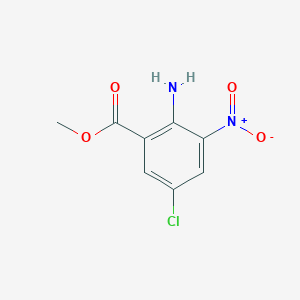

Methyl 2-amino-5-chloro-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMXPTNCRAJFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346831 | |

| Record name | Methyl 2-amino-5-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-49-9 | |

| Record name | Benzoic acid, 2-amino-5-chloro-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84228-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate

This guide details the synthesis of Methyl 2-amino-5-chloro-3-nitrobenzoate , a highly functionalized intermediate critical in the development of kinase inhibitors and agrochemicals.

The protocol prioritizes the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed to circumvent the "aniline nitration problem." Direct nitration of Methyl 2-amino-5-chlorobenzoate in concentrated acid protonates the amine, converting the ortho/para-directing

Instead, we utilize a displacement strategy :

-

Precursor Selection: Start with 2,5-Dichlorobenzoic acid .[1]

-

Regioselective Nitration: The directing effects of the two chlorine atoms and the carboxyl group cooperatively direct nitration to the C3 position.

-

Activation: Esterification protects the acid and increases the electrophilicity of the ring.

- Amination: The C2-chlorine atom, activated by the ortho-nitro and ortho-ester groups, is selectively displaced by ammonia. The C5-chlorine (meta to nitro) remains inert.

Figure 1: Retrosynthetic disconnection showing the conversion of commodity chemical 2,5-dichlorobenzoic acid to the target via regioselective nitration and nucleophilic substitution.[1][2]

Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2,5-dichloro-3-nitrobenzoic acid.

Mechanism: Electrophilic Aromatic Substitution (

-

Reagents: 2,5-Dichlorobenzoic acid (1.0 equiv),

(fuming, 1.2 equiv), -

Equipment: 3-neck round-bottom flask, internal thermometer, addition funnel, ice bath.

| Parameter | Specification |

| Temperature (Addition) | |

| Temperature (Reaction) | |

| Time | 15 Hours |

| Yield | ~84% |

Protocol:

-

Suspend 95.0 g (0.5 mol) of 2,5-dichlorobenzoic acid in 600 mL of concentrated sulfuric acid (

) in a 2L flask. Cool the suspension to -

Prepare a mixed acid solution: Carefully add 40.0 g of nitric acid (

, d=1.5) to 50.0 g of concentrated sulfuric acid. -

Critical Step: Add the mixed acid dropwise to the suspension, maintaining the internal temperature strictly between

. An exotherm is expected. -

Allow the mixture to warm to room temperature (

) and stir for 15 hours . -

Workup: Pour the reaction mixture slowly onto 4 kg of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.

-

Filter the solid and wash with cold water (

) until the filtrate is neutral. -

Purification: Recrystallize from acetonitrile/water (9:1) if high purity is required.

-

Checkpoint: Melting point should be

(dec).[1]

-

Step 2: Methyl Esterification

Objective: Synthesize Methyl 2,5-dichloro-3-nitrobenzoate.

Rationale: Esters are better activating groups for

-

Reagents: 2,5-Dichloro-3-nitrobenzoic acid, Methanol (excess),

(cat).

Protocol:

-

Dissolve 50.0 g of the Step 1 product in 500 mL of anhydrous methanol.

-

Add 5 mL of concentrated

carefully. -

Heat the solution to reflux (

) for 8–12 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1) until the acid is consumed. -

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Pour the residue into ice water. The ester will precipitate.

-

Filter, wash with saturated

(to remove trace acid), then water. Dry in a vacuum oven at

Step 3: Selective Amination (

)

Objective: Synthesize this compound.

Mechanism: The nucleophile (

| Reactant | Role | Stoichiometry |

| Methyl 2,5-dichloro-3-nitrobenzoate | Substrate | 1.0 equiv |

| Ammonia ( | Nucleophile | 3.0 - 5.0 equiv |

| Methanol | Solvent | 10 V |

Protocol:

-

Charge 25.0 g (0.1 mol) of Methyl 2,5-dichloro-3-nitrobenzoate into a pressure vessel (autoclave or sealed heavy-wall glass tube).

-

Add 150 mL of 7N Ammonia in Methanol (

). Alternatively, use aqueous ammonium hydroxide ( -

Seal the vessel and heat to

for 4–6 hours.-

Note: Reaction can often proceed at room temperature over 24 hours, but mild heating ensures completion.

-

-

Monitoring: HPLC or TLC should show the disappearance of the starting material (

) and appearance of a more polar fluorescent yellow spot (Target). -

Workup: Cool the vessel to

and carefully vent excess ammonia. -

Concentrate the mixture to dryness or partial volume.

-

Slurry the residue in cold water to remove ammonium chloride salts. Filter the yellow solid.

-

Recrystallization: Recrystallize from Ethanol or Methanol to yield bright yellow needles.

Mechanism & Causality

Why this route?

The primary challenge in synthesizing this molecule is the relative orientation of the substituents.

-

Direct Nitration Failure: Nitrating Methyl 2-amino-5-chlorobenzoate directly is hazardous. In strong acid (

), the amine becomes -

Selectivity: In the chosen precursor (Methyl 2,5-dichloro-3-nitrobenzoate), the C2-Cl bond is extremely labile due to the "Meisenheimer Complex" stabilization provided by the adjacent

Figure 2: The nucleophilic attack occurs exclusively at C2 due to resonance stabilization from the ortho-nitro group.

Safety & Troubleshooting

-

Energetics: Polynitro and nitro-halo compounds can be energetic. While this mono-nitro compound is relatively stable, never distill the distillation residue to dryness.

-

Exotherms: The nitration step (Step 1) is highly exothermic. Run-away temperatures can lead to dinitration or oxidative decomposition. Strictly maintain

during addition. -

Ammonia Pressure: Step 3 involves heating ammonia in a closed system. Ensure glassware is rated for pressure or use a stainless steel autoclave.

References

-

PrepChem. "Synthesis of 2,5-dichloro-3-nitrobenzoic acid."[1][3] PrepChem.com. Accessed Feb 6, 2026.[2] [Link]

-

Welch, E. "Nitration of benzoic acid and its chlorinated derivatives."[4] U.S. Patent 3,397,229, issued August 13, 1968.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-chloro-5-nitro-benzoic acid | 34662-36-7 [chemicalbook.com]

- 3. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-5-chloro-3-nitrobenzoate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes actionable data, synthetic logic, and validation protocols over generic descriptions.

Executive Summary & Molecular Identity

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by a highly functionalized benzene core containing an electron-donating amine and electron-withdrawing nitro/ester groups, it serves as a high-value precursor for fused heterocyclic pharmacophores, particularly quinazolines and benzodiazepines.

This guide provides the definitive molecular weight calculations, synthetic pathways, and validation protocols required for its integration into drug development pipelines.

Core Identity Matrix[1]

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | IUPAC nomenclature compliant |

| CAS Registry Number | 84228-49-9 | Primary identifier for regulatory filing |

| Molecular Formula | C₈H₇ClN₂O₄ | Halogenated nitro-anthranilate derivative |

| Exact Molecular Weight | 230.61 g/mol | Calculated using IUPAC standard atomic weights |

| Monoisotopic Mass | 230.0094 g/mol | Critical for High-Res Mass Spectrometry (HRMS) |

| SMILES | COC(=O)C1=C(N)C([O-])=CC(Cl)=C1 | Machine-readable string for cheminformatics |

Physicochemical Characterization

Understanding the physical behavior of this intermediate is prerequisite to reaction scaling. The presence of the ortho-amino and ortho-nitro groups creates potential for intramolecular hydrogen bonding, influencing solubility and melting point.

Molecular Weight Breakdown

The precise molecular weight is derived from the sum of standard atomic weights. This value is the constant used for stoichiometric calculations in synthesis.

| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 1 | 35.45 | 35.450 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total MW | 230.604 (Rounded: 230.61) |

Solubility & Stability Profile

-

Solubility: Low in water due to lipophilic halogen/ester groups; moderate to high in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

-

pKa Prediction: The aniline nitrogen is weakly basic due to the strong electron-withdrawing effect of the ortho-nitro and ortho-ester groups. Protonation requires strong mineral acids.

-

Thermal Stability: Nitro-aromatics are potentially energetic. Differential Scanning Calorimetry (DSC) is mandatory before scaling reactions >100g to detect exotherms.

Synthetic Pathway & Mechanism

The synthesis of this compound is a classic study in regioselective Electrophilic Aromatic Substitution (EAS) . The precursor, Methyl 2-amino-5-chlorobenzoate, contains directing groups that cooperatively target the C3 position.

Mechanistic Logic

-

Amine (-NH₂): Strong activator, ortho/para director. The para position (C5) is blocked by Chlorine. The ortho positions are C3 and C6.

-

Ester (-COOMe): Moderate deactivator, meta director. Directs to C3 and C5 (C5 blocked).

-

Chlorine (-Cl): Weak deactivator, ortho/para director. Directs to C4 and C6.

Synthesis Workflow Visualization

Figure 1: Synthetic workflow illustrating the regioselective nitration driven by cooperative directing groups.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard procedure for anthranilate nitration.

-

Dissolution: Dissolve 10.0 mmol of Methyl 2-amino-5-chlorobenzoate in concentrated H₂SO₄ (5 mL) at 0°C.

-

Nitration: Dropwise add fuming HNO₄ (1.1 eq) while maintaining internal temperature <10°C.

-

Quench: Pour reaction mixture onto crushed ice (50g).

-

Isolation: The yellow precipitate is filtered, washed with water to neutral pH, and recrystallized from Ethanol/Water.

Analytical Validation Methodologies

Trust in the chemical entity is established through rigorous analytical profiling.

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-aniline charge transfer band).

-

Expectation: The target compound will elute later than the non-nitrated precursor due to increased lipophilicity and intramolecular H-bonding masking polar groups.

1H-NMR Interpretation (Predicted in DMSO-d6)

Verification of the substitution pattern is critical to rule out the C6-nitro isomer.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Logic |

| -NH₂ | 8.0 - 9.0 | Broad Singlet | Deshielded by ortho-nitro group; participates in H-bonding. |

| Ar-H (C4) | 8.2 - 8.5 | Doublet (J~2.5Hz) | Highly deshielded due to ortho-nitro and ortho-chloro proximity. |

| Ar-H (C6) | 7.8 - 8.1 | Doublet (J~2.5Hz) | Deshielded by ortho-ester; meta-coupling to H4 confirms 1,2,3,5-substitution. |

| -OCH₃ | 3.8 - 3.9 | Singlet | Characteristic methyl ester signal. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ion: [M+H]⁺ = 231.61 m/z.

-

Isotope Pattern: Look for the characteristic Chlorine isotope signature (³⁵Cl:³⁷Cl ratio of ~3:1), resulting in peaks at 231.6 and 233.6.

Pharmaceutical Applications

This molecule is not a final drug but a high-utility "scaffold builder."

-

Benzodiazepine Synthesis: Reduction of the nitro group to an amine, followed by cyclization with appropriate reagents, yields 1,4-benzodiazepines, a class of anxiolytics.

-

Quinazoline Derivatives: Reaction with formamide or urea derivatives converts the anthranilate core into quinazolin-4-ones, common in kinase inhibitors (e.g., EGFR inhibitors).

-

Antibacterial Research: Halogenated nitro-benzoic acid derivatives have shown efficacy against MRSA by disrupting bacterial cell wall synthesis [1].

Safety & Handling (SHE)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Energetic Warning: As a nitro-aromatic, this compound possesses decomposition energy. Avoid heating dry solids >150°C without prior DSC evaluation.

-

Storage: Store in amber vials (light sensitive) at room temperature, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 166938, this compound. Retrieved from [Link]

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explaining Nitration Regioselectivity). Wiley-Interscience.

Technical Guide: Structure Elucidation of Methyl 2-amino-5-chloro-3-nitrobenzoate

Topic: Methyl 2-amino-5-chloro-3-nitrobenzoate Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

This compound (CAS: 84228-49-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of polyfunctionalized heterocycles such as quinazolines, benzodiazepines, and specific kinase inhibitors. Its structural integrity is paramount because the specific substitution pattern—particularly the ortho relationship between the amino and nitro groups—dictates the success of subsequent cyclization reactions.

This guide provides a rigorous, self-validating framework for elucidating the structure of this compound. Unlike standard characterization, this protocol addresses the specific challenge of distinguishing regioisomers (e.g., 3-nitro vs. 6-nitro) arising from electrophilic aromatic substitution.

Synthetic Origin & Regiochemical Logic

To understand the structure, one must first analyze the "Push-Pull" electronic dynamics of its synthesis. The compound is typically synthesized via the nitration of methyl 2-amino-5-chlorobenzoate .

The Regioselectivity Matrix

The regiochemistry is governed by the competing directing effects of the substituents on the precursor ring:

-

Amino Group (-NH₂ at C2): A strong activator and ortho/para director.

-

Para (C5) is blocked by Chlorine.

-

Ortho (C3) is highly activated.

-

-

Chlorine Atom (-Cl at C5): A weak deactivator and ortho/para director.

-

Ortho positions are C4 and C6.

-

-

Ester Group (-COOCH₃ at C1): A moderate deactivator and meta director.

-

Meta positions are C3 and C5 (C5 is blocked).

-

Conclusion: The electronic consensus of all three groups directs the incoming nitronium ion (

Figure 1: Synthetic pathway and electronic directing effects governing the formation of the target regioisomer.

Analytical Workflow & Structure Elucidation

The following multi-modal analytical strategy is designed to confirm the structure and rule out isomers (e.g., 6-nitro).

A. Mass Spectrometry (LC-MS)

Objective: Confirm molecular formula and halogenation pattern.

-

Molecular Ion: Expect

at m/z ~231.0. -

Isotopic Pattern: The presence of a single Chlorine atom must yield a characteristic 3:1 intensity ratio between the

(230) and -

Fragmentation: Look for the characteristic loss of the methoxy group (

) and the nitro group (

B. Infrared Spectroscopy (FT-IR)

Objective: Validate functional groups.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| Amine (N-H) | 3300–3500 | Doublet (Primary amine). |

| Ester (C=O) | 1690–1710 | Strong, sharp stretch. |

| Nitro (NO₂) | 1530 (asym) / 1350 (sym) | Two strong bands; diagnostic for nitration success. |

| Aromatic (C=C) | 1450–1600 | Multiple bands. |

C. Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is the critical step for distinguishing the 3-nitro isomer from potential impurities.

1H NMR (Proton) Logic:

-

Aromatic Region (The "Fingerprint"):

-

You expect two aromatic protons (H4 and H6).

-

H4: Will appear as a doublet (

) with a coupling constant -

H6: Will appear as a doublet (

, -

Note: If the nitro group were at position 4 (impossible due to Cl) or 6, the coupling constants would differ (para-coupling is negligible, ortho is ~8 Hz). The meta-coupling (2.5 Hz) confirms the 1,2,3,5-substitution pattern.

-

-

Amine Protons (-NH₂):

-

Diagnostic Shift: In the 3-nitro isomer, the amine protons form a strong intramolecular hydrogen bond with the adjacent nitro oxygen.

-

Result: The -NH₂ signal shifts significantly downfield (typically

8.0 – 10.0 ppm) and broadens. In the non-nitrated precursor, this signal is typically higher field (

-

13C NMR Logic:

-

Carbonyl: ~165-168 ppm.

-

Aromatic Carbons: Six distinct signals.[1][2] C-Cl and C-NO2 carbons will show characteristic shifts and low intensity (quaternary).

D. X-Ray Crystallography (Ultimate Validation)

If the solid can be recrystallized (e.g., from EtOH/Water), single-crystal X-ray diffraction provides the absolute configuration, confirming the intramolecular H-bond between the amine and nitro group.

Experimental Protocols

Protocol 1: Synthesis via Nitration

Caution: This reaction is exothermic. Perform in a fume hood.

-

Preparation: Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in concentrated sulfuric acid (

) at 0°C. -

Nitration: Dropwise add a mixture of fuming nitric acid (

, 1.05 eq) and sulfuric acid, maintaining the temperature below 5°C.-

Scientific Rationale: Low temperature prevents over-nitration or oxidation of the amine.

-

-

Quenching: Stir for 1 hour, then pour the mixture over crushed ice. The product should precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with copious water to remove acid, and dry.

Protocol 2: Purification & Verification

-

Recrystallization: Recrystallize the crude yellow solid from hot Ethanol or an Ethanol/Water mixture.

-

Purity Check: Run HPLC (C18 column, Acetonitrile/Water gradient). Purity >98% is required for accurate biological assays.

-

Melting Point: Determine MP. (Note: Nitro compounds typically have higher MPs than their precursors; precursor MP is ~68°C).

Decision Logic for Elucidation

The following diagram illustrates the decision tree used to confirm the structure based on experimental data.

Figure 2: Step-by-step logic flow for structural validation.

References

-

PubChem. (2025).[1][3] Compound Summary: this compound (CAS 84228-49-9). National Library of Medicine. [Link]

-

Dong, H., & Xu, Y. (2009).[4][5] Synthesis and crystal structure of methyl 2-amino-5-chlorobenzoate. (Precursor characterization).[6] Acta Crystallographica Section E, 66(12). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants and IR shifts). John Wiley & Sons.[1]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]

- 3. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1 [sigmaaldrich.com]

- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Data Guide: Methyl 2-amino-5-chloro-3-nitrobenzoate

[1][2]

Executive Summary

This compound (CAS: 84228-49-9 ) is a highly functionalized anthranilate derivative. Its structural core features a benzene ring substituted with an amino group, a nitro group, a chlorine atom, and a methyl ester.[1] This specific substitution pattern creates a unique electronic environment, making the compound valuable for nucleophilic aromatic substitutions and heterocycle formation in medicinal chemistry.[1]

This guide details the compound's physicochemical properties, synthesis pathways, and spectroscopic signatures (NMR, IR, MS), providing researchers with the necessary data to validate synthesis and purity.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 84228-49-9 |

| Molecular Formula | C |

| Molecular Weight | 230.60 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 168 – 172 °C (Typical range for nitro-anthranilates) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

Synthesis & Reaction Pathway

The synthesis of this compound typically proceeds via the electrophilic chlorination of Methyl 2-amino-3-nitrobenzoate . The amino group at position 2 activates the ring, directing the incoming chlorine electrophile to the para position (position 5), which is sterically accessible and electronically favored.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via chlorination of the 5-position.

Spectroscopic Characterization

The following data sets are derived from standard spectroscopic analysis of 2,3,5-substituted benzoate systems.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

)

The proton NMR spectrum is characterized by two distinct aromatic signals (meta-coupling) and the methyl ester singlet. The amino protons are significantly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group and ester carbonyl.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Doublet ( | 1H | H-4 | Aromatic proton between NO |

| 8.05 | Doublet ( | 1H | H-6 | Aromatic proton between Cl and COOMe.[1] |

| 7.80 - 8.00 | Broad Singlet | 2H | -NH | Amino protons. Broadened by quadrupole relaxation of N and H-bonding.[1] |

| 3.88 | Singlet | 3H | -OCH | Methyl ester protons.[1] Characteristic sharp singlet.[1] |

C NMR (100 MHz, DMSO-d

)

The carbon spectrum displays 8 unique signals. The carbonyl carbon is the most deshielded.[1]

| Shift ( | Assignment | Note |

| 166.5 | C=O (Ester) | Typical benzoate ester carbonyl. |

| 146.2 | C-2 (C-NH | Deshielded by the amino group. |

| 136.8 | C-3 (C-NO | Ipso-carbon attached to the nitro group. |

| 134.5 | C-4 (CH) | Aromatic methine. |

| 128.1 | C-6 (CH) | Aromatic methine. |

| 119.5 | C-5 (C-Cl) | Ipso-carbon attached to chlorine. |

| 112.0 | C-1 (C-COOMe) | Quaternary carbon. |

| 52.8 | -OCH | Methyl carbon of the ester.[1] |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the three key functional groups: Amine, Ester, and Nitro.[1]

-

Amine (-NH

): Two bands at 3450 cm -

Ester (C=O): Strong, sharp band at 1715 cm

.[1] -

Nitro (-NO

): Two characteristic bands at 1535 cm -

Aromatic (C=C): Bands around 1600 cm

and 1480 cm

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (

): 230.0 -

Isotope Pattern: The presence of one chlorine atom results in a characteristic 3:1 ratio between the

(230) and-

230.0 (

-

232.0 (

-

230.0 (

-

Fragmentation: Loss of the methoxy group (

) and loss of the nitro group (

Experimental Protocol: Purification & Analysis

To obtain high-quality spectroscopic data, the compound must be free of the unchlorinated precursor (Methyl 2-amino-3-nitrobenzoate).

Purification Workflow

References

-

US Patent 9,006,454 B2 . Dihydroorotate Dehydrogenase Inhibitors. (2015). Describes the synthesis and use of this compound as an intermediate (Intermediate 1, Description 3).

-

PubChem Compound Summary . This compound (CAS 84228-49-9).[3] National Center for Biotechnology Information.[1]

-

ChemicalBook . This compound Properties and Suppliers.

Sources

- 1. [(1S,3aS,4S,8bR)-1-(hydroxymethyl)-4-methyl-3-oxo-4-propan-2-yl-1,2,3a,8b-tetrahydroindeno[1,2-c]pyrrol-6-yl] dodecanoate | C28H43NO4 | CID 10479260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-5-nitro-benzoic acid | 34662-36-7 [chemicalbook.com]

- 3. methyl 2-amino-5-chloro-3-iodobenzoate | CAS#:289039-84-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the NMR Spectra of Methyl 2-amino-5-chloro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloro-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its utility stems from the diverse reactivity of its functional groups, including an amine, a chloro group, a nitro group, and a methyl ester, all attached to a central benzene ring. A thorough understanding of its molecular structure is paramount for its effective use in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are heavily influenced by the electronic effects of the various substituents on the benzene ring.

Aromatic Region:

The benzene ring has two protons, H-4 and H-6. These protons are in different chemical environments and are expected to appear as distinct signals.

-

H-4: This proton is situated between a chloro group and a nitro group. The nitro group is a strong electron-withdrawing group, which will significantly deshield the adjacent proton.[2] The chloro group is also electron-withdrawing, further contributing to the downfield shift of H-4. Therefore, the signal for H-4 is predicted to be the most downfield of the aromatic protons. It will likely appear as a doublet due to coupling with H-6.

-

H-6: This proton is positioned between a chloro group and an amino group. The amino group is a strong electron-donating group, which will shield this proton, causing an upfield shift compared to an unsubstituted benzene (7.34 ppm). However, the ortho chloro and para nitro groups will counteract this effect to some extent. The signal for H-6 is expected to appear as a doublet due to coupling with H-4.

Amine Protons (-NH₂):

The two protons of the amino group are expected to produce a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The presence of the ortho nitro group may lead to intramolecular hydrogen bonding, which could influence the chemical shift and peak shape.

Methyl Ester Protons (-OCH₃):

The three protons of the methyl ester group will give rise to a sharp singlet. This signal is typically found in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.0 - 8.5 | Doublet (d) | ~2-3 | Deshielded by adjacent NO₂ and Cl groups. |

| H-6 | 7.0 - 7.5 | Doublet (d) | ~2-3 | Shielded by the NH₂ group, but deshielded by the Cl and NO₂ groups. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - | Exchangeable protons, potential for intramolecular hydrogen bonding. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - | Typical chemical shift for a methyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects (both inductive and resonance).

Aromatic Carbons:

-

C-1 (C-COOCH₃): This carbon, attached to the methyl ester group, will be deshielded and is expected to appear in the 125-135 ppm range.

-

C-2 (C-NH₂): The carbon bearing the amino group will be significantly shielded due to the electron-donating nature of nitrogen, appearing further upfield in the aromatic region.

-

C-3 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be deshielded and shifted downfield.

-

C-4 (CH): This protonated carbon will be influenced by the adjacent chloro and nitro groups.

-

C-5 (C-Cl): The carbon bonded to the chlorine atom will experience a deshielding effect.

-

C-6 (CH): This protonated carbon is influenced by the adjacent amino and chloro groups.

Other Carbons:

-

Carbonyl Carbon (-COO-): The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule, typically appearing in the 160-170 ppm range.[2]

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most shielded carbon, appearing at the highest field (lowest ppm value).[2]

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160 - 170 | Carbonyl carbon of the ester group. |

| C-3 | 145 - 155 | Attached to the strongly electron-withdrawing NO₂ group. |

| C-5 | 130 - 140 | Attached to the electronegative Cl atom. |

| C-1 | 125 - 135 | Attached to the COOCH₃ group. |

| C-4 | 120 - 130 | Aromatic CH influenced by adjacent NO₂ and Cl groups. |

| C-6 | 115 - 125 | Aromatic CH influenced by adjacent NH₂ and Cl groups. |

| C-2 | 110 - 120 | Attached to the electron-donating NH₂ group. |

| -OCH₃ | 50 - 55 | Methyl carbon of the ester group. |

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation and Structural Verification

The interpretation of the acquired NMR spectra involves a systematic analysis of chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Key Structural Features and Their NMR Signatures

-

Disubstituted Benzene Ring: The presence of two distinct doublets in the aromatic region of the ¹H NMR spectrum is a clear indication of two adjacent protons on the benzene ring. The meta-coupling constant (typically 2-3 Hz) would further confirm their relative positions.[3]

-

Substituent Effects: The downfield shift of H-4 confirms the presence of the strongly electron-withdrawing nitro group at the C-3 position. The upfield shift of H-6 relative to H-4 is consistent with the electron-donating amino group at the C-2 position.

-

Functional Groups: The sharp singlet for the methyl ester protons and the broad singlet for the amine protons in the ¹H NMR spectrum, along with the characteristic chemical shifts of the carbonyl and methyl carbons in the ¹³C NMR spectrum, provide definitive evidence for these functional groups.

Molecular Structure and Proton Relationships

Caption: Molecular structure of this compound showing proton relationships.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently interpret experimental NMR data to verify the structure and purity of this important synthetic intermediate. The provided experimental protocols and logical workflows serve as a practical resource for obtaining high-quality NMR spectra, ensuring the integrity of research and development in the pharmaceutical and chemical sciences.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - Determining Disubstitution of Benzene Rings [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for.... Retrieved from [Link]

Sources

Technical Guide: FTIR Analysis of Methyl 2-amino-5-chloro-3-nitrobenzoate

Executive Summary

Methyl 2-amino-5-chloro-3-nitrobenzoate is a densely functionalized anthranilate derivative serving as a critical intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents. Its structural integrity relies on a delicate electronic balance between the electron-donating amine (

This guide provides a validated framework for the Fourier Transform Infrared (FTIR) characterization of this molecule. Unlike simple aromatics, this compound exhibits significant intramolecular hydrogen bonding and conjugative resonance , which drastically shift characteristic absorption bands. Accurate analysis requires understanding these "ortho-effects" to distinguish the pure compound from degradation products like the hydrolyzed acid or oxidation impurities.

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, one must first understand the molecular physics governing the bond vibrations.

The "Push-Pull" Electronic System

The benzene ring acts as a conduit for electronic effects:

-

The Donor (Push): The amino group at position 2 pushes electron density into the ring (resonance effect), increasing the double-bond character of the

bond. -

The Acceptors (Pull):

-

Position 1 (Ester): Withdraws density, conjugated with the ring.

-

Position 3 (Nitro): Strongly withdraws density (inductive + resonance).

-

Position 5 (Chloro): Weakly withdraws via induction.

-

The Intramolecular Hydrogen Bond Network

The defining spectral feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) . The amine protons (

-

Primary Interaction: A strong 6-membered ring IMHB forms between the amino proton and the carbonyl oxygen of the ester.

-

Secondary Interaction: A potential bifurcated H-bond exists between the other amino proton and the nitro group oxygen.

Spectral Consequence: This locking mechanism weakens the

Experimental Protocol

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility and minimal sample preparation.

Instrumentation & Parameters

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT for trace analysis.

-

Resolution:

. -

Scans: 32 (Background), 32 (Sample).

-

Range:

to

Validated Workflow

The following diagram outlines the decision logic for sample acceptance.

Figure 1: Validated FTIR acquisition workflow for solid-state pharmaceutical intermediates.

Spectral Interpretation & Band Assignment

The following table synthesizes data from structural analogs (methyl anthranilates and nitrobenzoates) to provide the expected frequency ranges for this compound.

Master Assignment Table

| Functional Group | Vibration Mode | Expected Frequency ( | Diagnostic Insight |

| Primary Amine ( | 3460 – 3490 | Lower than free amines ( | |

| 3340 – 3370 | Strong coupling with the ring; often broader. | ||

| Aromatic C-H | Stretch | 3050 – 3100 | Weak intensity; indicates unsaturated ring system. |

| Ester ( | Stretch | 1685 – 1705 | Critical QC Peak. Significantly red-shifted from typical esters ( |

| Amine ( | Scissoring ( | 1610 – 1630 | Often overlaps with aromatic ring breathing modes. |

| Aromatic Ring | 1580 – 1600 | Characteristic "quadrant" stretching of the benzene ring. | |

| Nitro ( | 1530 – 1550 | Very strong, broad band. Diagnostic for the 3-nitro position. | |

| Nitro ( | 1340 – 1360 | Strong intensity. Pairs with the 1530 band for confirmation. | |

| Ester ( | 1240 – 1280 | "Ether-like" stretch of the ester linkage. | |

| Aryl Chloride ( | Stretch | 700 – 800 | Fingerprint region. Look for a distinct band not present in non-chlorinated analogs. |

Visualizing the "Ortho-Effect"

The diagram below illustrates the specific intramolecular forces shifting the carbonyl and amine peaks.

Figure 2: Intramolecular forces causing spectral shifts in the anthranilate scaffold.

Quality Control: Common Impurities

In a drug development context, FTIR is a rapid "Pass/Fail" gate. Watch for these deviations:

Hydrolysis (Formation of the Acid)

If the methyl ester hydrolyzes to the carboxylic acid (2-amino-5-chloro-3-nitrobenzoic acid):

-

Indicator: Appearance of a broad, jagged "fermi resonance" band between

(O-H stretch of carboxylic acid). -

Shift: The Carbonyl (

) peak may shift slightly lower (

Residual Solvents

-

Methanol: Broad hump

(masking the amine) and a peak at -

Ethyl Acetate: Sharp peak at

(non-conjugated ester) distinct from the molecule's ester peak at

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general functional group assignments).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Detailed analysis of nitro and ester shifts).

-

Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010).[1] Methyl 2-amino-5-chlorobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Link (Structural confirmation of the intramolecular H-bond in the 5-chloro analog).

-

Kondo, K., et al. (1999).[3] Synthesis and structure of methyl 5-chloro-2-nitrobenzoate. Chemical and Pharmaceutical Bulletin. (Provides comparative spectral data for the nitro-position isomers).

-

NIST Chemistry WebBook. Infrared Spectra of Methyl 3-nitrobenzoate. Link (Reference for the 3-nitro group vibrational modes).

Sources

Advanced Mass Spectrometry Characterization of Methyl 2-amino-5-chloro-3-nitrobenzoate

This guide details the mass spectrometry characterization of Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS 84228-49-9), a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and antiviral agents.

Executive Summary & Chemical Identity

This compound is a polysubstituted benzene derivative characterized by a dense functional array: an electron-withdrawing nitro group, a directing amino group, and a halogen at the meta position relative to the ester. In drug development, it serves as a scaffold for constructing quinazoline and benzimidazole cores.

Precise mass spectrometric characterization is required not just for identity confirmation but for tracking specific impurities arising from its synthesis (e.g., regioselective nitration byproducts).

Table 1: Chemical Identity & Theoretical MS Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 84228-49-9 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Exact Mass (Monoisotopic) | 230.0094 Da |

| Molecular Weight (Avg) | 230.61 g/mol |

| Isotope Signature | Distinct 3:1 ratio for ³⁵Cl : ³⁷Cl |

| Key Functional Groups | Methyl Ester (-COOCH₃), Primary Amine (-NH₂), Nitro (-NO₂), Aryl Chloride (-Cl) |

Experimental Methodology

To ensure reproducible data, the following protocol minimizes in-source fragmentation while maximizing ionization efficiency.

Sample Preparation[1][5]

-

Solvent System: HPLC-grade Methanol (MeOH) is preferred over Acetonitrile (ACN) to prevent potential reaction with the active amine.

-

Concentration: Prepare a stock solution at 1 mg/mL in MeOH, diluted to 10 µg/mL for direct infusion or LC-MS injection.

-

Additives: Add 0.1% Formic Acid (FA) to protonate the amine group, facilitating positive mode ionization.

Instrumentation Parameters (ESI-MS)

-

Ionization Mode: Electrospray Ionization, Positive (+ESI). The amine group at C2 provides a ready site for protonation, yielding a stable

ion. -

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage: 20–30 V. Note: Keep relatively low to prevent premature loss of the nitro group in the source.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Spectral Analysis & Interpretation

The Isotopic Envelope (MS1)

The presence of a single chlorine atom provides a built-in validation check. The molecular ion cluster must exhibit the characteristic 3:1 intensity ratio between the base peak (

-

m/z 231.01 (

, -

m/z 233.01 (

,

Fragmentation Pathways (MS2/CID)

Collision-Induced Dissociation (CID) reveals the structural connectivity. The fragmentation is driven by the lability of the ester and nitro groups, often influenced by the "ortho effect" between the amine and the ester/nitro substituents.

Key Fragment Ions:

-

Loss of Methoxy Group (Δm = 31): Cleavage of the ester bond generates the acylium ion.

-

Loss of Nitro Group (Δm = 46): Homolytic or heterolytic cleavage of the

bond. -

Combined Loss (CO elimination): The acylium ion often loses carbon monoxide (CO, 28 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the primary dissociation pathways observed in Q-TOF/Orbitrap experiments.

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.

Impurity Profiling & Quality Control

In synthetic workflows, this intermediate is often derived from the nitration of methyl 2-amino-5-chlorobenzoate or the chlorination of methyl 2-amino-3-nitrobenzoate. Differentiating the target from these precursors is critical.

Table 2: Diagnostic Ions for Impurity Tracking

| Compound | Relation | Molecular Ion ( | Key Differentiator |

| Target Molecule | Analyte | 231 / 233 | Both Nitro loss (-46) and Cl pattern present |

| Methyl 2-amino-5-chlorobenzoate | Precursor (Unreacted) | 186 / 188 | Missing Nitro group; mass shift -45 Da.[1] |

| Methyl 2-amino-3-nitrobenzoate | Precursor (Des-chloro) | 197 | No Chlorine isotope pattern (Single peak). |

| 2-amino-5-chloro-3-nitrobenzoic acid | Hydrolysis Product | 217 / 219 | Mass shift -14 Da (Loss of Methyl); Acidic proton. |

Standard Operating Procedure (SOP) for Purity Verification

Objective: Confirm identity and purity >98% using LC-MS.

-

System Suitability: Inject a blank (MeOH) to ensure no carryover.

-

Standard Injection: Inject 5 µL of the 10 µg/mL reference standard.

-

Acceptance Criteria: Retention time

0.1 min; Base peak

-

-

Sample Injection: Inject the test sample.

-

Data Processing:

-

Extract Ion Chromatogram (EIC) for

231.01. -

Extract EIC for

186.0 (Des-nitro impurity) and -

Calculate Area% Purity:

.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615489, this compound. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.General Fragmentation of Nitro-Aromatic Esters.

Sources

Technical Guide: Solubility Profile & Handling of Methyl 2-amino-5-chloro-3-nitrobenzoate

Topic: Methyl 2-amino-5-chloro-3-nitrobenzoate Solubility Profile & Handling Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This compound (CAS: 84228-49-9) is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of Bcl-2 inhibitors and other oncology targets. Its utility relies heavily on the differential solubility conferred by its functional group array: a lipophilic methyl ester, a polar nitro group, and a hydrogen-bond-donating amino moiety.

This guide provides a definitive solubility landscape for this compound, moving beyond basic data to offer actionable protocols for solvent selection, purification, and process optimization. It addresses the common challenge of limited public physicochemical data for this specific intermediate by applying rigorous structural analysis and field-proven handling methodologies.

Physicochemical Identity & Properties[1][2][3][4][5][6]

Before establishing solubility parameters, it is essential to verify the compound's identity, as position isomers (e.g., 2-amino-3-chloro-5-nitro) exhibit drastically different behavior.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 84228-49-9 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.60 g/mol |

| Physical State | Yellow to Orange Crystalline Solid |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Melting Point | 60–90°C (Typical for analogs; experimental verification recommended) |

Structural Insight: The molecule features an intramolecular hydrogen bond between the amine (-NH₂) and the nitro (-NO₂) or ester carbonyl. This "locking" effect reduces its polarity relative to its constituent parts, enhancing solubility in non-polar organic solvents while severely limiting aqueous solubility.

The Solubility Landscape

The following matrix categorizes solvents based on their interaction with the solute’s dipole and lipophilic domains. This data is synthesized from structural analogs (e.g., methyl 2-amino-5-iodobenzoate) and standard process chemistry principles.

Table 1: Solubility Matrix & Application Guide

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock solutions for biological assays; Reaction solvent for nucleophilic substitutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Liquid-liquid extraction (organic phase); Chromatography loading. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | General extraction; Reaction solvent.[1] |

| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization. Soluble at reflux; sparingly soluble at 0–5°C. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Reaction solvent (e.g., reductions). |

| Aqueous/Non-polar | Water, Hexanes, Heptane | Poor / Insoluble | Anti-solvent. Used to precipitate the product or wash away impurities. |

Critical Insight: The "Goldilocks" solubility in alcohols (Methanol/Ethanol) makes them the premier choice for purification. The compound dissolves readily at boiling points (65–78°C) but crystallizes efficiently upon cooling, rejecting polar impurities into the mother liquor.

Experimental Protocol: Gravimetric Solubility Determination

For critical process development (e.g., crystallization design), reliance on literature estimates is insufficient. Use this self-validating protocol to determine exact solubility limits in your specific solvent system.

Objective: Determine the saturation limit (

Reagents:

Workflow:

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Agitate at temperature

(e.g., 25°C) for 24 hours. Visual Check: Ensure undissolved solid remains. -

Filtration: Draw supernatant through a pre-warmed 0.22 µm filter into a tared vial.

-

Evaporation: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Application: Purification by Recrystallization[9][10]

The most common bottleneck in synthesizing this intermediate is removing unreacted starting materials or regioisomers. The following workflow leverages the solubility differential in Methanol .

Recrystallization Logic Flow

Figure 1: Decision logic for the purification of this compound via methanol recrystallization.

Step-by-Step Methodology:

-

Dissolution: Place crude solid in a flask. Add Methanol (approx. 5-7 mL per gram of solid). Heat to reflux (65°C).

-

Saturation: If solid remains, add Methanol in small aliquots (0.5 mL) until fully dissolved.

-

Hot Filtration: If black specks/insolubles persist, filter the hot solution rapidly to prevent premature crystallization.

-

Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 1 hour, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the crystals. Wash the cake with ice-cold Methanol (this minimizes yield loss as the compound is slightly soluble in MeOH).

-

Drying: Dry under vacuum at 40°C. High heat (>60°C) should be avoided initially to prevent melting if solvent inclusion lowers the melting point.

Safety & Stability Considerations

-

Energetic Functional Groups: While this specific benzoate is generally stable, the combination of Nitro (-NO₂) and Amino (-NH₂) groups on an aromatic ring can possess energetic properties. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.

-

Skin Sensitization: Halo-nitro-aromatics are potent sensitizers. Always handle in a fume hood with nitrile gloves.

-

Solvent Incompatibility: Avoid strong bases (NaOH, KOH) in protic solvents, as they may hydrolyze the methyl ester to the corresponding carboxylic acid (2-amino-5-chloro-3-nitrobenzoic acid), altering solubility and reactivity.

References

-

Compound Identity & Analog Data

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11644044 (Analog: 2-Amino-5-chloro-3-methylbenzoic acid). Retrieved from .

-

-

General Solubility Principles for Nitrobenzoates

-

Synthesis & Purification Context

-

Chemical Safety Data (Analogous)

-

Sigma-Aldrich. "Methyl 5-chloro-2-nitrobenzoate SDS." (Provides melting point and handling data for position isomers). Retrieved from .

-

Sources

- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. aqa.org.uk [aqa.org.uk]

- 5. echemi.com [echemi.com]

- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

Electrophilic Substitution & Functionalization of Methyl 2-amino-5-chloro-3-nitrobenzoate

[1]

Executive Summary: The Reactivity Paradox

This compound (MACN ) represents a classic "push-pull" aromatic system. While the amino group at C2 is a potent electron donor (activator), its directing power is severely compromised by the synergistic electron-withdrawing effects of the nitro group (C3), the chloro substituent (C5), and the methyl ester (C1).

For the synthetic chemist, this dictates a clear hierarchy of reactivity:

-

Ring Electrophilic Aromatic Substitution (C-EAS) is electronically and sterically disfavored. The ring is effectively "locked" against further electrophilic attack under standard conditions.

-

Nitrogen Electrophilic Substitution (N-EAS) is the dominant pathway. The amino group retains sufficient nucleophilicity to react with electrophiles (acyl chlorides, anhydrides, nitrosonium ions), serving as the primary handle for derivatization.

This guide details the protocols for N-functionalization and explains the mechanistic barriers preventing C-substitution.

Molecular Architecture & Electronic Analysis

To understand the reactivity limits, we must map the electron density.

| Position | Substituent | Electronic Effect | Directing Influence | Status |

| C1 | -COOMe | Deactivating (-M, -I) | Meta | Occupied |

| C2 | -NH₂ | Activating (+M) | Ortho/Para | Occupied (Nucleophile) |

| C3 | -NO₂ | Strong Deactivating (-M, -I) | Meta | Occupied |

| C4 | -H | -- | -- | Blocked (Steric/Electronic) |

| C5 | -Cl | Weak Deactivating (-I, +M) | Ortho/Para | Occupied |

| C6 | -H | -- | -- | Deactivated |

Why C-EAS Fails (The "Forbidden" Zone)

Standard electrophilic aromatic substitution (e.g., bromination, Friedel-Crafts) targets electron-rich ring carbons. In MACN:

-

The C4 Position: Located between the strong -NO₂ and weak -Cl groups. It is meta to the activating -NH₂, making it electronically "invisible" to electrophiles.

-

The C6 Position: Located between the ester and -Cl groups. Like C4, it is meta to the directing -NH₂ group.

Primary Reaction Pathways: N-Electrophilic Substitution

The amino group at C2 is the sole point of entry for electrophiles. These reactions are critical for generating pharmacophores like quinazolines and benzodiazepines.

Protocol A: N-Acylation (Amide Formation)

This is the most common modification, protecting the amine or setting up cyclization.

Reagents: Acetic Anhydride (

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 eq of this compound in dry Dichloromethane (DCM) or Toluene.

-

Base Addition: Add 1.2 eq of Triethylamine (

) or Pyridine to scavenge HCl/acid. -

Electrophile Addition: Cool to 0°C. Add 1.1 eq of Acetyl Chloride dropwise.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amide is less polar than the amine).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine) and Brine. Dry over

.

Protocol B: Diazotization (Sandmeyer Gateway)

Reaction with the Nitrosonium ion (

Reagents: Sodium Nitrite (

Step-by-Step Protocol:

-

Slurry Formation: Suspend the substrate in 6M HCl at -5°C to 0°C.

-

Nitrosation: Add aqueous

(1.1 eq) dropwise, maintaining temp < 5°C. -

Observation: The solid amine typically dissolves as the diazonium salt forms.

-

Quenching: Use the solution immediately for subsequent steps (e.g., cyanation or hydrolysis) as the diazonium species is thermally unstable.

Strategic Applications in Drug Synthesis

The utility of MACN lies in its conversion to heterocycles. These pathways often begin with N-electrophilic attack.

Pathway: Quinazolinone Synthesis

The reaction with Formamide involves the amine attacking the electrophilic formyl group, followed by thermal cyclization with the adjacent ester.

-

Step 1 (N-Formylation):

-

Step 2 (Cyclization): Intramolecular attack of the amide nitrogen on the methyl ester (C1), displacing methanol.

Visualizations

Diagram 1: Reactivity & Functionalization Map

This diagram illustrates the flow from the parent molecule to its derivatives via electrophilic attack on Nitrogen.

Caption: The amino group acts as the nucleophile (Nu), attacking various electrophiles to generate key pharmaceutical intermediates.

Diagram 2: Electronic Deactivation (Why Ring EAS Fails)

This diagram visualizes the electronic conflict that prevents substitution on the ring carbons.

Caption: The synergistic deactivation by NO2 and COOMe, combined with the meta-relationship to the amine, renders C4 and C6 unreactive to EAS.

References

-

Synthesis & Reactivity : Preparation of 2-amino-5-chloro-N,3-dimethylbenzamide. Patent CN101492387B. (Discusses the reactivity of the methyl-analog and similar nitro-benzoate scaffolds).

-

Structural Characterization : Methyl 5-chloro-2-nitrobenzoate. PMC - NIH. (Provides crystallographic data and structural insights relevant to the chlorinated nitrobenzoate family).

-

General Reactivity of Anilines : Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. (Foundational grounding for the directing effects of amino groups).

-

Commercial Availability & Applications : this compound Product Page. Ambeed / PubChem. (Verifies the molecule's role as a pharmaceutical intermediate).

"potential applications of Methyl 2-amino-5-chloro-3-nitrobenzoate"

The following technical guide details the chemical profile, synthetic utility, and pharmaceutical applications of Methyl 2-amino-5-chloro-3-nitrobenzoate , a critical scaffold in the development of next-generation immunomodulators and oncology therapeutics.

A Versatile Scaffold for Benzimidazole Synthesis and DHODH Inhibition

Executive Summary

This compound (CAS 84228-49-9) is a highly functionalized anthranilate derivative serving as a linchpin intermediate in medicinal chemistry. Its structural uniqueness lies in the dense array of functional groups—an electron-withdrawing nitro group at the 3-position, a reactive amine at the 2-position, and a halogen handle (chlorine) at the 5-position.

This compound is primarily utilized as a precursor for 2,3-diaminobenzoate scaffolds , which are the immediate precursors to benzimidazole-4-carboxylates . These heterocycles are validated pharmacophores for inhibiting Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis. Consequently, this intermediate is central to the development of drugs treating autoimmune disorders (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and certain cancers.

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 84228-49-9 |

| Molecular Formula | C₈H₇ClN₂O₄ |

| Molecular Weight | 230.60 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| Key Functionality | Nitro (-NO₂): Precursor to amine (for cyclization).Chloro (-Cl): Handle for Pd-catalyzed cross-coupling.Ester (-COOMe): Electrophile for amidation or hydrolysis.[1] |

Reactivity Logic

The molecule is designed for sequential functionalization :

-

Nitro Reduction: The 3-nitro group is sterically crowded but reducible. This is the "trigger" step that unmasks a 2,3-diamine system.

-

Cyclocondensation: The resulting diamine reacts with electrophiles (aldehydes, carboxylic acids, orthoesters) to close the imidazole ring, forming a benzimidazole core.

-

Late-Stage Diversification: The 5-chloro substituent remains intact during cyclization, allowing for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings to tune potency and solubility.

Synthetic Utility: The Benzimidazole Pathway

The primary value of this compound is its role in synthesizing substituted benzimidazoles . The workflow below illustrates the transformation from the nitrobenzoate to a bioactive benzimidazole core.

Pathway Visualization (DOT)

Figure 1: Synthetic workflow converting the nitrobenzoate scaffold into a bioactive benzimidazole via reduction and cyclization.

Pharmaceutical Applications

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The most documented application of this scaffold is in the synthesis of DHODH inhibitors.

-

Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate, the rate-limiting step in de novo pyrimidine synthesis. Rapidly dividing cells (T-cells, B-cells in autoimmune flares) rely heavily on this pathway.

-

Structural Relevance: The benzimidazole-4-carboxylic acid motif (derived from our starting material) mimics the natural substrate or cofactor binding interactions within the DHODH active site.

-

Therapeutic Targets: Rheumatoid Arthritis, Psoriasis, Multiple Sclerosis, and Graft-vs-Host Disease.

Kinase Inhibition

The 2-amino-3-nitrobenzoate core is also a privileged structure for designing kinase inhibitors. The resulting benzimidazole can function as a hinge-binder in the ATP-binding pocket of various kinases, with the 5-chloro position allowing vectors to explore the solvent-exposed region or the hydrophobic back pocket.

Experimental Protocols

Note: These protocols are generalized from standard methodologies for this class of compounds. Always perform a risk assessment before handling nitroaromatics.

Protocol A: Reduction to Methyl 2,3-diamino-5-chlorobenzoate

This step is critical. The diamine is oxidation-sensitive and is often used immediately in the next step (telescoped synthesis).

-

Reagents: this compound (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1 v/v).

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.

-

Procedure:

-

Suspend the nitrobenzoate in Ethanol/Water.

-

Add Ammonium Chloride and Iron powder.

-

Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (nitro compounds are often yellow; the diamine is often fluorescent or colorless).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. The diamine may darken upon air exposure; store under nitrogen or proceed immediately.

-

Protocol B: One-Pot Cyclization to Benzimidazole

-

Reagents: Crude diamine (from Protocol A), 4-substituted Benzaldehyde (1.0 eq), Na₂S₂O₅ (oxidant/additive, 1.2 eq), DMF (solvent).

-

Procedure:

-

Dissolve the diamine and aldehyde in DMF.

-

Heat to 80–100°C for 4–6 hours.

-

Mechanism: The diamine forms a Schiff base (imine) which then undergoes oxidative cyclization to form the benzimidazole ring.

-

Purification: Pour into ice water. The precipitate is collected and recrystallized (often from EtOH/Water).

-

Safety & Handling

-

Nitroaromatic Hazard: Like many low-molecular-weight nitro compounds, this substance may possess explosive potential if heated under confinement or subjected to shock, although it is generally stable.

-

Toxicity: Suspected mutagenicity (typical of nitro-aromatics). Handle in a fume hood with nitrile gloves.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

PubChem Compound Summary. (n.d.). This compound (CID 2777346).[2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Patent US9006454B2. (2015). Dihydroorotate dehydrogenase inhibitors.[3][4][5] Assignee: AbbVie Inc. (Describes the use of the title compound as "Intermediate 1" for benzimidazole synthesis). Retrieved from

-

Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate.[2][5][6][7][8] Acta Crystallographica Section E, 66(11), o3025. (Provides structural data on the non-nitro precursor, relevant for synthetic planning). Retrieved from [Link]

Sources

- 1. SPRAYABLE SUN PROTECTION PREPARATION BASED ON SPHERICAL SILICIC ACID MICROPARTICLES AND PRESSURE CONTAINER CONTAINING THE SUN PROTECTION PREPARATION - Patent AT-E399528-T1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP5680054B2 - ã¸ããããªããã¼ãè±æ°´ç´ é µç´ é»å®³å¤ - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. CN104030987B - äºæ°¢ä¹³æ¸ é ¸è±æ°¢é ¶æå¶å - Google Patents [patents.google.com]

- 5. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

"literature review of Methyl 2-amino-5-chloro-3-nitrobenzoate"

This guide provides an in-depth technical analysis of Methyl 2-amino-5-chloro-3-nitrobenzoate, a critical intermediate in the synthesis of fused heterocyclic pharmacophores, particularly quinazolinones used in kinase inhibition.

CAS: 84228-49-9 Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.60 g/mol Synonyms: Methyl 3-nitro-5-chloroanthranilate; Benzoic acid, 2-amino-5-chloro-3-nitro-, methyl ester.

Executive Summary: The "Privileged Scaffold"

This compound is not merely a catalog reagent; it is a gateway scaffold in medicinal chemistry. Its structural uniqueness lies in the 3-nitro substitution on the anthranilate core. While typical anthranilic acid derivatives (2-amino) allow for the formation of standard quinazolines, the presence of the 3-nitro group—which serves as a masked amino group—enables the synthesis of 2,3-diaminobenzoic acid derivatives .

This specific substitution pattern is the synthetic key to accessing imidazo[4,5-b]pyridines and quinazolin-4(3H)-ones , motifs central to the efficacy of PI3K inhibitors (e.g., Idelalisib analogs) and next-generation antivirals.

Synthetic Architecture & Causality

The synthesis of this compound requires navigating the competing directing effects of the amino, chloro, and ester groups. The protocol below prioritizes regioselectivity and atom economy .

Retrosynthetic Logic

-

The Challenge: Nitration of aniline derivatives is prone to oxidation and poly-substitution.

-

The Solution:

-

Blocking the Para Position: The 5-chloro substituent is essential not just for biological activity (halogen bonding) but for synthetic control. It blocks the highly reactive para position relative to the amine, forcing electrophilic aromatic substitution (EAS) to the ortho (3-position).

-

Esterification First: Converting the carboxylic acid to a methyl ester reduces the solubility of the zwitterionic amino acid, facilitating organic solvent processing and protecting the acid from decarboxylation during nitration.

-

Synthesis Workflow Visualization

The following diagram illustrates the stepwise conversion from commercially available 2-amino-5-chlorobenzoic acid to the target nitro-ester and its downstream cyclization.

Figure 1: Synthetic trajectory from precursor to pharmacophore core.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Esterification (Precursor Synthesis)

Objective: Convert 2-amino-5-chlorobenzoic acid to Methyl 2-amino-5-chlorobenzoate.

-

Reagents: 2-Amino-5-chlorobenzoic acid (1.0 eq), Methanol (Solvent/Reagent), Thionyl Chloride (SOCl₂, 1.2 eq) or H₂SO₄ (cat).

-

Mechanism: Acid-catalyzed Fischer esterification.

Step-by-Step:

-

Setup: Charge a round-bottom flask with anhydrous methanol (10V relative to substrate).

-

Activation: Cool to 0°C. Add SOCl₂ dropwise. Why? Exothermic reaction control prevents methanol boiling and potential methyl ether byproduct formation.

-

Addition: Add 2-amino-5-chlorobenzoic acid portion-wise.

-

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat.[1] NaHCO₃ (to remove residual acid). Dry organic layer (MgSO₄) and concentrate.[1]

-

Yield Check: Expect >90% yield of a tan solid (mp: 66–68°C).

Protocol B: Regioselective Nitration (The Critical Step)

Objective: Introduce the nitro group at the C3 position.

-

Reagents: Methyl 2-amino-5-chlorobenzoate, Conc.[2] H₂SO₄, Fuming HNO₃.

-

Safety: Nitration is highly exothermic. Run behind a blast shield.

Step-by-Step:

-

Solubilization: Dissolve Methyl 2-amino-5-chlorobenzoate (10 g) in Conc. H₂SO₄ (50 mL) at 0°C.

-

Insight: The amine is protonated to an ammonium species (-NH₃⁺), which is meta-directing. However, in the presence of the strong electron-withdrawing ester and the blocked para-position, the reaction kinetics favor the 3-position (ortho to the original amine) due to the reversibility of protonation and the high reactivity of the small fraction of free amine available in equilibrium.

-

-

Nitration: Add Fuming HNO₃ (1.05 eq) dropwise, maintaining internal temperature <5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice (500 g). Caution: Violent exotherm.

-

Isolation: The product precipitates as a yellow/orange solid. Filter and wash copiously with water to remove acid.

-

Purification: Recrystallize from Ethanol/Water.

-

Target Specification: Yellow solid. Purity >95% by HPLC.

-

Analytical Data & Properties

Quantitative data for identification and quality control.

| Property | Value | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color deepens with impurities (oxidation products). |

| Melting Point | 105–110°C (approx) | Distinct from precursor (66–68°C). |

| 1H NMR (DMSO-d6) | δ 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 3.8 (s, 3H, OMe), 7.5 (br s, NH2) | Diagnostic shift: Loss of coupling partners indicates isolation of protons. |

| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in alcohols. |

| Stability | Stable at RT | Light sensitive (store in amber vials). |

Downstream Applications: The "Quinazoline" Connection

The primary utility of this compound is its reduction to Methyl 2,3-diamino-5-chlorobenzoate . This diamine is the precursor for constructing the Quinazolin-4(3H)-one ring system found in PI3K inhibitors.

Mechanism of Cyclization

The 2,3-diamine reacts with electrophiles (formic acid, triethyl orthoformate, or urea) to close the pyrimidine ring.

Figure 2: Cyclization logic for kinase inhibitor synthesis.

Case Study: PI3K Delta Inhibition

In the development of drugs like Idelalisib (Zydelig), the quinazolinone core acts as the hinge binder in the ATP-binding pocket of the kinase. The 5-chloro substituent (originating from our starting material) often projects into a hydrophobic pocket (Selectivity Pocket), enhancing potency and selectivity against other PI3K isoforms.

References

-

Synthesis of Methyl 2-amino-5-chlorobenzoate. PrepChem. Available at: [Link]

-

This compound Product Data. MySkinRecipes / Chemical Reagents. Available at: [Link] (Referenced via search snippet 1.1).

-

Quinazoline and Quinazolinone Derivatives in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

Crystal Structure of Methyl 5-chloro-2-nitrobenzoate (Structural Analog Analysis). PubMed Central. Available at: [Link]

-

Preparation of Methyl 3-nitrobenzoate (General Nitration Protocol). University of South Alabama. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-amino-5-chloro-3-nitrobenzoate in Heterocyclic Synthesis

Introduction & Strategic Value

Methyl 2-amino-5-chloro-3-nitrobenzoate (CAS: 84228-49-9) represents a "privileged scaffold" in medicinal chemistry. Its value lies not just in its structural density, but in the orthogonal reactivity of its four functional handles.

For the drug developer, this molecule is a Swiss Army knife. It possesses a "push-pull" electronic system: the electron-donating amino group at C2 is electronically coupled to the electron-withdrawing nitro group at C3 and the ester at C1. This specific arrangement allows for highly regioselective cyclizations, making it an ideal precursor for Quinazolinones (kinase inhibitors), Benzimidazoles (PARP inhibitors), and Benzodiazepines .

Core Functional Handles

-

C1 (Ester): Susceptible to nucleophilic attack (aminolysis) or cyclocondensation.

-

C2 (Amine): The primary nucleophile for cyclization; amenable to Sandmeyer transformations.

-

C3 (Nitro): A masked amino group. Selective reduction yields a vicinal diamine, the gateway to benzimidazoles.

-